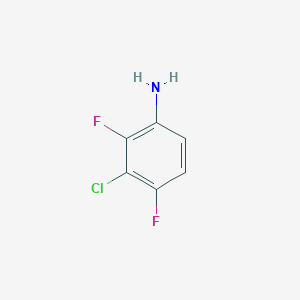

3-Chloro-2,4-difluoroaniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10276. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-2,4-difluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClF2N/c7-5-3(8)1-2-4(10)6(5)9/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNTNWQPIBPBJOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)F)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10278839 | |

| Record name | 3-chloro-2,4-difluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10278839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2613-34-5 | |

| Record name | 2613-34-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10276 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-chloro-2,4-difluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10278839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 3-Chloro-2,4-difluoroaniline (CAS No. 2613-34-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2,4-difluoroaniline is a halogenated aromatic amine that serves as a valuable building block in organic synthesis. Its unique substitution pattern, featuring both chlorine and fluorine atoms, imparts specific electronic properties and metabolic stability to derivative molecules. This makes it a compound of significant interest in the fields of medicinal chemistry and materials science, particularly as an intermediate for synthesizing complex pharmaceutical compounds, such as kinase inhibitors and protein degraders. This guide provides a comprehensive overview of its properties, safety information, a proposed synthetic route, and its applications in drug development.

Chemical and Physical Properties

Table 1: Compound Identification

| Identifier | Value |

| CAS Number | 2613-34-5[1] |

| Molecular Formula | C₆H₄ClF₂N[1] |

| Molecular Weight | 163.55 g/mol [2] |

| IUPAC Name | This compound[2] |

| Synonyms | 2,4-DIFLUORO-3-CHLOROANILINE, Benzenamine, 3-chloro-2,4-difluoro-[2] |

Table 2: Computed Physicochemical Properties

| Property | Value | Source |

| XLogP3 | 2.1 | PubChem (Computed)[2] |

| Hydrogen Bond Donor Count | 1 | PubChem (Computed)[2] |

| Hydrogen Bond Acceptor Count | 2 | PubChem (Computed)[2] |

| Rotatable Bond Count | 0 | PubChem (Computed)[2] |

Safety and Handling

This compound is a hazardous chemical and should be handled only by trained professionals in a well-ventilated laboratory setting, using appropriate personal protective equipment (PPE).

Table 3: GHS Hazard Information

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[3] |

| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation[3] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[3] |

Table 4: Precautionary Statements

| Code | Statement |

| P261 | Avoid breathing dust/fumes/gas/mist/vapors/spray.[3] |

| P271 | Use only outdoors or in a well-ventilated area.[3] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[3] |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] |

| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[4] |

| P501 | Dispose of contents/container to an approved waste disposal plant.[4] |

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not explicitly available. However, a plausible synthetic route can be adapted from established methodologies for structurally related compounds. The following protocols are proposed for the synthesis, purification, and analysis of this compound.

Proposed Synthesis: Chlorination of 2,4-Difluoroaniline

A common strategy for synthesizing halogenated anilines involves direct electrophilic halogenation of a less substituted aniline precursor. The amino group is a strong activating group, which can be temporarily protected to control reactivity and regioselectivity.

Step 1: Acetylation of 2,4-Difluoroaniline (Protection)

-

Objective: To protect the amino group as an acetamide to modulate its directing effect and prevent side reactions.

-

Procedure:

-

In a round-bottom flask, dissolve 2,4-difluoroaniline in glacial acetic acid.

-

Cool the solution in an ice bath.

-

Slowly add acetic anhydride to the cooled solution with stirring.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.

-

Monitor the reaction by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, pour the reaction mixture into ice water to precipitate the product.

-

Collect the solid N-(2,4-difluorophenyl)acetamide by filtration, wash with water, and dry.

-

Step 2: Regioselective Chlorination

-

Objective: To introduce a chlorine atom at the C3 position, ortho to the amino group and meta to the fluorine atoms.

-

Procedure:

-

Dissolve the dried N-(2,4-difluorophenyl)acetamide in a suitable solvent such as acetic acid or a chlorinated solvent.

-

Add a chlorinating agent, such as N-Chlorosuccinimide (NCS), portion-wise at room temperature.

-

Stir the mixture and monitor the reaction's progress by TLC or GC.

-

Once the starting material is consumed, quench the reaction (e.g., with sodium bisulfite solution).

-

Extract the product into an organic solvent, wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Step 3: Hydrolysis of the Acetamide (Deprotection)

-

Objective: To remove the acetyl protecting group to yield the final aniline product.

-

Procedure:

-

Reflux the crude N-(3-chloro-2,4-difluorophenyl)acetamide from the previous step in an aqueous solution of a strong acid (e.g., HCl) or base (e.g., NaOH).

-

Monitor the deprotection by TLC.

-

After completion, cool the reaction mixture and neutralize it to precipitate the crude this compound.

-

Collect the product by filtration or extract with an organic solvent.

-

Purification Protocol: Column Chromatography

-

Objective: To purify the crude product and remove isomers or unreacted starting materials.

-

Methodology:

-

Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.

-

Sample Loading: Dissolve the crude aniline in a minimal amount of the mobile phase and load it onto the column.

-

Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).

-

Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

-

Analytical Methods

-

High-Performance Liquid Chromatography (HPLC): A primary method for assessing purity. A reversed-phase C18 column with a mobile phase gradient of acetonitrile and water is typically effective for separating aromatic amines.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Useful for confirming the molecular weight and identifying volatile impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are essential for unambiguous structural confirmation of the final product.

Application in Drug Development

Halogenated anilines are crucial scaffolds in medicinal chemistry. The presence of fluorine can enhance metabolic stability and binding affinity, while the chlorine atom provides a site for further chemical modification. This compound is a key building block, particularly in the synthesis of kinase inhibitors, which are a major class of targeted cancer therapies.

General Workflow in Kinase Inhibitor Synthesis

Many kinase inhibitors are built upon a core heterocyclic scaffold, which is often assembled through coupling reactions involving a substituted aniline.

This workflow typically involves a carbon-nitrogen (C-N) bond-forming reaction, such as a Buchwald-Hartwig amination or a nucleophilic aromatic substitution (SₙAr), to couple the aniline with a suitable heterocyclic electrophile. The resulting intermediate can then undergo further reactions to build the final, complex active pharmaceutical ingredient (API). The specific substitution pattern of this compound can be crucial for achieving high potency and selectivity for the target kinase.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-2,4-difluoroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2,4-difluoroaniline is a halogenated aromatic amine that serves as a crucial building block in organic synthesis. Its unique substitution pattern, featuring chlorine and fluorine atoms on the aniline ring, imparts specific chemical reactivity and physical properties that are of significant interest in the development of novel pharmaceuticals and agrochemicals. The presence of fluorine, in particular, can enhance metabolic stability, binding affinity, and lipophilicity of target molecules, making this compound a valuable intermediate in medicinal chemistry.[1][2][3]

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a discussion of its applications in drug discovery and development.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These values are critical for understanding the compound's behavior in various chemical and biological systems.

| Property | Value |

| Molecular Formula | C₆H₄ClF₂N |

| Molecular Weight | 163.55 g/mol [4] |

| CAS Number | 2613-34-5[4][5] |

| Appearance | Solid |

| Melting Point | Not explicitly available in search results. |

| Boiling Point | Not explicitly available in search results. |

| Density | Not explicitly available in search results. |

| Solubility | Not explicitly available in search results. |

| pKa | Not explicitly available in search results. |

| LogP | 2.1[4] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound would be expected to show signals corresponding to the aromatic protons and the amine protons. The chemical shifts and coupling patterns are influenced by the electron-withdrawing effects of the halogen substituents.

-

¹³C NMR: The carbon NMR spectrum provides information about the carbon framework of the molecule.[4]

-

¹⁹F NMR: Fluorine NMR is a powerful tool for characterizing fluorinated compounds, with chemical shifts being highly sensitive to the local electronic environment.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrational modes of its functional groups.[4] Key expected peaks include N-H stretching vibrations of the primary amine, C-N stretching, C-H aromatic stretching, and C-F and C-Cl stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The presence of chlorine would result in a characteristic isotopic pattern (M+2 peak) in the mass spectrum.

Experimental Protocols

Detailed and consistent experimental procedures are crucial for obtaining high-quality, comparable data. The following are generalized protocols for determining key physicochemical properties, which can be adapted for this compound.

Melting Point Determination (Capillary Method)

This method is widely used for determining the melting point of a crystalline solid.

Apparatus:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Spatula

Procedure:

-

Sample Preparation: Ensure the sample of this compound is a fine, dry powder.

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to collect a small amount of the solid.

-

Packing the Sample: Invert the tube and tap its sealed end gently on a hard surface to pack the sample into the bottom.

-

Measurement: Place the capillary tube in the melting point apparatus and heat it gradually.

-

Observation: Record the temperature range from the point at which the first drop of liquid appears to when the entire sample has melted.

General Workflow for Spectroscopic Analysis

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a chemical substance like this compound.

Applications in Drug Discovery

This compound is a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. The presence of halogen atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. For instance, fluorine substitution is a common strategy in medicinal chemistry to block metabolic oxidation, increase binding affinity, and modulate pKa.

The synthetic utility of this compound lies in the reactivity of the aniline functional group, which can undergo a variety of chemical transformations, such as acylation, alkylation, and diazotization, to introduce diverse functionalities. These reactions allow for the construction of a wide range of molecular scaffolds for drug discovery programs.

Synthetic Pathway Example

While a specific, widely recognized signaling pathway involving this compound is not documented, its role as a synthetic intermediate is a critical logical pathway in drug development. The following diagram illustrates a generalized synthetic scheme where a substituted aniline, such as this compound, is used to synthesize a more complex, potentially bioactive molecule.

Conclusion

This compound is a key chemical intermediate with a unique set of physicochemical properties that make it highly valuable for research and development, particularly in the pharmaceutical industry. Its halogenated structure provides a versatile scaffold for the synthesis of novel compounds with potentially enhanced biological activity and metabolic stability. A thorough understanding of its properties, supported by robust experimental protocols and spectroscopic analysis, is essential for its effective application in the design and synthesis of next-generation therapeutics.

References

- 1. vanderbilt.edu [vanderbilt.edu]

- 2. nbinno.com [nbinno.com]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C6H4ClF2N | CID 223089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. calpaclab.com [calpaclab.com]

A Technical Guide to 3-Chloro-2,4-difluoroaniline: Molecular Properties and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and a representative synthetic protocol for 3-Chloro-2,4-difluoroaniline. This halogenated aniline serves as a critical building block in the synthesis of complex organic molecules, particularly in the fields of pharmaceutical and agrochemical development. Its specific substitution pattern offers a unique scaffold for medicinal chemists to design novel therapeutic agents.

Molecular Structure and Physicochemical Data

This compound is a substituted aromatic amine with the molecular formula C₆H₄ClF₂N.[1] The presence of chlorine and fluorine atoms on the benzene ring significantly influences its electronic properties and reactivity. The IUPAC name for this compound is this compound.[2]

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₆H₄ClF₂N | [1] |

| Molecular Weight | 163.55 g/mol | [2][3][4][5] |

| CAS Number | 2613-34-5 | [3] |

| Appearance | Faint grey/purple crystalline solid | [3] |

| Melting Point | 60-62 °C | [3][5] |

| Boiling Point (Predicted) | 222.8 ± 35.0 °C at 760 mmHg | [3][5] |

| Density (Predicted) | 1.459 ± 0.06 g/cm³ | [3] |

| SMILES | C1=C(C(=C(C(=C1)F)Cl)F)N | [4] |

| InChI | InChI=1S/C6H4ClF2N/c7-5-3(8)1-2-4(10)6(5)9/h1-2H,10H2 | [2] |

Proposed Synthesis Pathway

The proposed two-step synthesis commences with the chlorination of 2,4-difluoronitrobenzene to yield 3-chloro-2,4-difluoronitrobenzene, followed by the reduction of the nitro group to the desired aniline.

Experimental Protocols

The following sections provide detailed, representative methodologies for the proposed synthesis. These protocols are based on common laboratory practices for the synthesis of analogous compounds and should be adapted and optimized by qualified personnel.

Disclaimer: The synthesis of halogenated anilines involves hazardous materials and reactions. All experimental work should be conducted by trained professionals in a controlled laboratory setting with appropriate personal protective equipment (PPE) and safety protocols.

Step 1: Synthesis of 3-Chloro-2,4-difluoronitrobenzene

This step involves the electrophilic aromatic substitution (chlorination) of 2,4-difluoronitrobenzene. The nitro and fluoro groups are deactivating, and the regioselectivity of the chlorination will be influenced by their directing effects.

Materials:

-

2,4-Difluoronitrobenzene

-

Chlorinating agent (e.g., Chlorine gas or N-chlorosuccinimide)

-

Lewis acid catalyst (e.g., FeCl₃ or AlCl₃)

-

Anhydrous solvent (e.g., Dichloromethane or Carbon tetrachloride)

-

Sodium sulfite solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask with reflux condenser and gas inlet

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4-difluoronitrobenzene and a catalytic amount of the Lewis acid in the anhydrous solvent.

-

Cool the mixture in an ice bath.

-

Slowly bubble chlorine gas through the solution or add the chlorinating agent portion-wise, maintaining a low temperature.

-

Monitor the reaction progress using a suitable analytical technique, such as Thin-Layer Chromatography (TLC) or Gas Chromatography (GC), to track the consumption of the starting material.

-

Once the reaction is complete, quench the reaction by carefully adding a sodium sulfite solution to neutralize any remaining chlorinating agent.

-

Transfer the mixture to a separatory funnel and wash the organic layer with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product, 3-chloro-2,4-difluoronitrobenzene, can be purified by recrystallization or column chromatography.

Step 2: Synthesis of this compound

This final step involves the reduction of the nitro group of the intermediate to an amine. Catalytic hydrogenation is a common and effective method for this transformation.

Materials:

-

3-Chloro-2,4-difluoronitrobenzene

-

Reduction catalyst (e.g., 5-10% Palladium on Carbon or Raney Nickel)

-

Solvent (e.g., Ethanol, Methanol, or Ethyl acetate)

-

Hydrogen gas source (e.g., hydrogen balloon or Parr hydrogenator)

-

Filtration apparatus (e.g., Celite bed)

-

Rotary evaporator

Procedure:

-

In a suitable reaction vessel, dissolve the 3-chloro-2,4-difluoronitrobenzene intermediate in the chosen solvent.

-

Carefully add the reduction catalyst to the solution under an inert atmosphere.

-

Purge the reaction vessel with nitrogen and then introduce hydrogen gas.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature and atmospheric pressure (or elevated pressure if using a hydrogenator).

-

Monitor the reaction progress by TLC or GC until the starting material is fully consumed.

-

Upon completion, carefully purge the vessel with nitrogen to remove excess hydrogen.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the filter cake with the solvent.

-

Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The final product can be further purified by recrystallization or distillation under reduced pressure.

This technical guide provides foundational information for researchers working with this compound. The provided synthetic protocols, while based on established chemical principles, should serve as a starting point for further development and optimization in a laboratory setting.

References

Synthesis of 3-Chloro-2,4-difluoroaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the core synthesis pathways for 3-Chloro-2,4-difluoroaniline, a key intermediate in the development of novel pharmaceuticals and agrochemicals. This document provides a comprehensive overview of the synthetic routes, detailed experimental protocols, and quantitative data to support research and development efforts.

Introduction

This compound is a halogenated aromatic amine of significant interest in medicinal chemistry and material science. The unique substitution pattern of chlorine and fluorine atoms on the aniline ring imparts specific electronic and lipophilic properties, making it a valuable building block for synthesizing complex molecules with desired biological activities. This guide focuses on a plausible and accessible synthetic pathway starting from the readily available 2,4-difluoroaniline.

Proposed Synthesis Pathway

The most logical and well-documented approach to synthesize this compound involves a three-step process. This pathway leverages the directing effects of substituents on the aromatic ring to achieve the desired regioselectivity. The core stages are:

-

Acetylation of 2,4-difluoroaniline: The amino group is protected as an acetamide to modulate its reactivity and directing influence in the subsequent electrophilic aromatic substitution.

-

Selective Chlorination: A chlorine atom is introduced at the 3-position of the N-(2,4-difluorophenyl)acetamide intermediate.

-

Hydrolysis: The protecting acetyl group is removed to yield the final product, this compound.

This synthetic approach is outlined in the following diagram:

Experimental Protocols

The following sections provide detailed methodologies for each key step in the proposed synthesis of this compound.

Step 1: Acetylation of 2,4-difluoroaniline

This initial step involves the protection of the highly activating amino group of 2,4-difluoroaniline by acetylation to form N-(2,4-difluorophenyl)acetamide. This moderation of the amino group's directing effect is crucial for achieving the desired regioselectivity in the subsequent chlorination step.

Materials:

-

2,4-Difluoroaniline

-

Acetic Anhydride

-

Sodium Acetate

-

Glacial Acetic Acid

-

Water

-

Ice

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,4-difluoroaniline in glacial acetic acid.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add acetic anhydride to the cooled solution with continuous stirring.

-

After the addition of acetic anhydride is complete, add a solution of sodium acetate in water to the reaction mixture.

-

Continue stirring the mixture in the ice bath for 1-2 hours to allow for the complete precipitation of the product.

-

Collect the white precipitate of N-(2,4-difluorophenyl)acetamide by vacuum filtration.

-

Wash the collected solid with cold water to remove any remaining acetic acid and salts.

-

Dry the product under vacuum to obtain the pure N-(2,4-difluorophenyl)acetamide.

Step 2: Chlorination of N-(2,4-difluorophenyl)acetamide

This critical step introduces a chlorine atom at the 3-position of the acetylated aniline. The regioselectivity is governed by the directing effects of the acetamido group (ortho-, para-directing) and the two fluorine atoms (ortho-, para-directing). The 3-position is ortho to the fluorine at position 4 and meta to the fluorine at position 2, making it a favorable site for electrophilic substitution. N-Chlorosuccinimide (NCS) is a suitable reagent for this selective monochlorination.

Materials:

-

N-(2,4-difluorophenyl)acetamide

-

N-Chlorosuccinimide (NCS)

-

Acetonitrile (or other suitable polar aprotic solvent)

Procedure:

-

Dissolve N-(2,4-difluorophenyl)acetamide in acetonitrile in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Add N-Chlorosuccinimide (NCS) portion-wise to the solution at room temperature.

-

Heat the reaction mixture to a gentle reflux (around 50-60 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion of the reaction (typically after 2-4 hours), cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure N-(3-chloro-2,4-difluorophenyl)acetamide.

Step 3: Hydrolysis of N-(3-chloro-2,4-difluorophenyl)acetamide

The final step is the deprotection of the amino group by acidic hydrolysis to yield the target molecule, this compound.

Materials:

-

N-(3-chloro-2,4-difluorophenyl)acetamide

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Sodium Hydroxide (NaOH) solution

-

Ethyl Acetate (or other suitable organic solvent)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Suspend N-(3-chloro-2,4-difluorophenyl)acetamide in a mixture of ethanol and concentrated hydrochloric acid in a round-bottom flask.

-

Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

-

After completion, cool the reaction mixture to room temperature and pour it into ice water.

-

Neutralize the acidic solution by the slow addition of a sodium hydroxide solution until the pH is approximately 7-8, which will precipitate the free aniline.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts and wash them with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude this compound.

-

The crude product can be further purified by vacuum distillation or column chromatography to yield the final product with high purity.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of this compound based on the described protocols. These values are indicative and may vary depending on the specific reaction conditions and scale.

| Step | Reaction | Starting Material | Key Reagents | Solvent | Typical Yield (%) | Purity (%) |

| 1 | Acetylation | 2,4-Difluoroaniline | Acetic Anhydride, Sodium Acetate | Glacial Acetic Acid | 90-95 | >98 |

| 2 | Chlorination | N-(2,4-difluorophenyl)acetamide | N-Chlorosuccinimide (NCS) | Acetonitrile | 75-85 | >97 |

| 3 | Hydrolysis | N-(3-chloro-2,4-difluorophenyl)acetamide | Hydrochloric Acid, Ethanol | Ethanol/Water | 85-95 | >99 |

Logical Workflow Diagram

The following diagram illustrates the logical workflow of the experimental process, from starting materials to the final purified product.

Conclusion

This technical guide provides a robust and detailed pathway for the synthesis of this compound. The presented three-step approach, starting from 2,4-difluoroaniline, is a practical and efficient method for obtaining this valuable chemical intermediate. The provided experimental protocols and quantitative data serve as a solid foundation for researchers and professionals in the fields of drug discovery and chemical synthesis to produce this compound for their research and development needs. Careful optimization of reaction conditions may be necessary to achieve the desired yields and purity on a larger scale.

Starting Materials for the Synthesis of 3-Chloro-2,4-difluoroaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary starting materials and synthetic pathways for the preparation of 3-Chloro-2,4-difluoroaniline, a key intermediate in the development of pharmaceuticals and agrochemicals. This document outlines two principal synthetic routes, including detailed experimental protocols, quantitative data for analogous reactions, and logical workflow diagrams to facilitate understanding and implementation in a laboratory setting.

Introduction

This compound is a halogenated aromatic amine whose structural features are of significant interest in medicinal chemistry and materials science. The strategic placement of chlorine and fluorine atoms on the aniline ring imparts unique physicochemical properties, influencing factors such as metabolic stability, binding affinity to biological targets, and reactivity in further chemical transformations. The synthesis of this compound can be approached from two primary, commercially available starting materials: 2,4-difluoroaniline and 2,4-difluoronitrobenzene .

Synthetic Pathways and Starting Materials

Two major synthetic routes have been identified for the preparation of this compound. The choice of starting material will dictate the subsequent reaction steps and conditions.

Route 1: From 2,4-difluoroaniline

This pathway involves a three-step process commencing with the protection of the highly reactive amino group of 2,4-difluoroaniline, followed by a regioselective chlorination, and concluding with the deprotection of the amino group.

Route 2: From 2,4-difluoronitrobenzene

This two-step approach begins with the chlorination of 2,4-difluoronitrobenzene, followed by the reduction of the nitro group to the corresponding aniline.

Data Presentation

The following tables summarize quantitative data for reactions analogous to those required for the synthesis of this compound. These data are provided to offer insights into expected yields and reaction conditions.

Table 1: Quantitative Data for Reactions Starting from 2,4-difluoroaniline Analogs

| Step | Reaction | Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| 1 | Acetylation | 2,4-difluoroaniline | Acetic anhydride, sodium acetate, glacial acetic acid, ice bath | N-(2,4-difluorophenyl)acetamide | High | [1] |

| 2 | Dichlorination | N-(2,4-difluorophenyl)acetamide | N-Chlorosuccinimide (NCS), glacial acetic acid, room temperature | N-(3,6-dichloro-2,4-difluorophenyl)acetamide | Not specified | [1] |

| 3 | Hydrolysis | N-(3,6-dichloro-2,4-difluorophenyl)acetamide | Acid or base catalysis | 3,6-dichloro-2,4-difluoroaniline | Not specified | [1] |

Table 2: Quantitative Data for Reactions Starting from 2,4-difluoronitrobenzene Analogs

| Step | Reaction | Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| 1 | Dichlorination | 2,4-difluoronitrobenzene | Chlorine gas, iodine catalyst, polar solvent, 120-160°C, 6-8h | 3,5-dichloro-2,4-difluoronitrobenzene | Not specified | [2] |

| 2 | Reduction | 3,5-dichloro-2,4-difluoronitrobenzene | Raney nickel, H₂, DMF, 50°C, 3h | 3,5-dichloro-2,4-difluoroaniline | Not specified | [2] |

| 2 | Reduction | 3-chloro-4-fluoronitrobenzene | 1% Pt/C catalyst, H₂ (0.1-5 MPa), 50-100°C, 1-10h | 3-chloro-4-fluoroaniline | >94 | [3] |

Experimental Protocols

The following are detailed experimental methodologies for the key steps in the synthesis of this compound, adapted from established procedures for structurally similar compounds.

Route 1: Starting from 2,4-difluoroaniline

Step 1: Acetylation of 2,4-difluoroaniline

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,4-difluoroaniline in glacial acetic acid.

-

Cool the solution in an ice bath.

-

Slowly add acetic anhydride to the cooled solution with continuous stirring.

-

After the addition of acetic anhydride is complete, add a solution of sodium acetate in water to the reaction mixture.

-

Continue stirring in the ice bath for a specified period to allow for the precipitation of the product, N-(2,4-difluorophenyl)acetamide.

-

Collect the precipitate by vacuum filtration and wash with cold water.

Step 2: Selective Monochlorination of N-(2,4-difluorophenyl)acetamide

-

Dissolve the N-(2,4-difluorophenyl)acetamide from the previous step in a suitable solvent such as glacial acetic acid or acetonitrile.

-

To achieve selective monochlorination at the 3-position, add one equivalent of N-Chlorosuccinimide (NCS) portion-wise to the stirred solution at room temperature.[4]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the formation of the mono-chlorinated product and minimize di-chlorination.

-

Upon completion, quench the reaction by pouring the mixture into ice water.

-

Collect the precipitated product, N-(3-chloro-2,4-difluorophenyl)acetamide, by vacuum filtration.

Step 3: Hydrolysis of N-(3-chloro-2,4-difluorophenyl)acetamide

-

Reflux the N-(3-chloro-2,4-difluorophenyl)acetamide in the presence of an acid or base catalyst to hydrolyze the acetamido group.

-

After the reaction is complete, neutralize the solution to precipitate the free aniline.

-

Extract the product with a suitable organic solvent, such as ethyl acetate.

-

Dry the combined organic extracts over an anhydrous drying agent (e.g., sodium sulfate).

-

Remove the solvent under reduced pressure to obtain the crude this compound.

-

The crude product can be further purified by column chromatography or distillation.

Route 2: Starting from 2,4-difluoronitrobenzene

Step 1: Selective Monochlorination of 2,4-difluoronitrobenzene

-

Dissolve 2,4-difluoronitrobenzene in a polar aprotic solvent.

-

Introduce a suitable chlorinating agent, such as chlorine gas, in the presence of a Lewis acid catalyst (e.g., FeCl₃) or an iodine catalyst.[2] The stoichiometry of the chlorinating agent should be carefully controlled to favor monochlorination.

-

Heat the reaction mixture to a controlled temperature (e.g., 80-160°C) and monitor the reaction progress by GC or TLC.[2][5]

-

Upon completion, the reaction mixture is worked up to isolate the 3-chloro-2,4-difluoronitrobenzene intermediate.

Step 2: Reduction of 3-chloro-2,4-difluoronitrobenzene

-

Charge a hydrogenation reactor with 3-chloro-2,4-difluoronitrobenzene and a suitable catalyst, such as Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C).[3]

-

Add a solvent such as methanol or ethanol.

-

Pressurize the reactor with hydrogen gas and stir the mixture at a controlled temperature (e.g., 50-100°C).[3]

-

After the reaction is complete, as indicated by the cessation of hydrogen uptake, cool the mixture and filter to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

The crude product can be purified by distillation or recrystallization.

Mandatory Visualization

The following diagrams illustrate the logical workflows for the two primary synthetic routes to this compound.

Caption: Synthesis workflow starting from 2,4-difluoroaniline.

Caption: Synthesis workflow starting from 2,4-difluoronitrobenzene.

References

- 1. benchchem.com [benchchem.com]

- 2. CN1683318A - Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran - Google Patents [patents.google.com]

- 3. CN104292113A - Preparation method of 3-chloro-4-fluoroaniline - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

3-Chloro-2,4-difluoroaniline: A Comprehensive Technical Guide for Synthetic Applications

Introduction

3-Chloro-2,4-difluoroaniline is a halogenated aromatic amine that serves as a pivotal building block in modern organic synthesis. Its unique substitution pattern, featuring both chlorine and fluorine atoms on the aniline ring, imparts distinct electronic properties and metabolic stability to derivative molecules.[1][2] These characteristics make it a valuable intermediate, particularly in the development of pharmaceuticals and agrochemicals.[3] The strategic placement of halogens can significantly influence a compound's lipophilicity, binding affinity for biological targets, and overall pharmacokinetic profile, making this aniline a synthon of great interest to researchers and drug development professionals.[1]

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its proper handling, storage, and application in synthetic chemistry. The key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 2613-34-5 | [4] |

| Molecular Formula | C₆H₄ClF₂N | [4][5] |

| Molecular Weight | 163.55 g/mol | [5] |

| Appearance | Data not available; related compounds are often solids | |

| Exact Mass | 163.0000331 Da | [5] |

| XLogP3 | 2.1 | [5] |

| Hydrogen Bond Donor Count | 1 | [5] |

| Hydrogen Bond Acceptor Count | 2 | [5] |

| Rotatable Bond Count | 0 | [5] |

| Storage | Keep in dark place, inert atmosphere, 2-8°C | [6] |

Synthesis of this compound

The synthesis of halogenated anilines like this compound typically involves a multi-step process that starts from a substituted nitrobenzene. A common and effective route is the reduction of the corresponding nitro compound, 3-Chloro-2,4-difluoronitrobenzene.[7] This precursor itself can be synthesized through various halogenation and nitration reactions. The general workflow involves the reduction of the nitro group to an amine, often achieved through catalytic hydrogenation.

Caption: General synthesis pathway for this compound.

Experimental Protocol: Catalytic Hydrogenation of 3-Chloro-2,4-difluoronitrobenzene

This protocol is adapted from procedures for structurally similar compounds and provides a plausible method for the synthesis of this compound.[1][8][9]

Disclaimer: This synthesis involves hazardous materials, including flammable hydrogen gas under pressure and potentially pyrophoric catalysts. All work should be performed by trained professionals in a controlled laboratory setting with appropriate safety precautions and personal protective equipment (PPE).

Materials:

-

3-Chloro-2,4-difluoronitrobenzene

-

Methanol (or Ethanol/Water mixture)

-

Palladium on Carbon (5% Pd/C) or Raney Nickel catalyst

-

High-pressure hydrogenation apparatus (e.g., Parr Hydrogenator)

-

Inert gas (Nitrogen or Argon)

-

Hydrogen gas

-

Filtration medium (e.g., Celite)

-

Rotary evaporator

Procedure:

-

In a high-pressure reactor vessel, dissolve 3-Chloro-2,4-difluoronitrobenzene (1.0 eq) in a suitable solvent like methanol.

-

Under an inert atmosphere (e.g., nitrogen), carefully add the hydrogenation catalyst (e.g., 5% Pd/C). The catalyst can be pyrophoric and should be handled with care.[9]

-

Seal the reactor and purge the system first with inert gas and then with hydrogen gas to ensure an oxygen-free environment.

-

Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 40-50 psi).

-

Begin vigorous stirring and, if necessary, heat the reaction mixture to a controlled temperature (e.g., 60°C) to facilitate the reaction.[8]

-

Monitor the reaction progress by tracking hydrogen uptake or by using analytical techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) on aliquots carefully removed from the reactor.[9]

-

Once the reaction is complete (typically after several hours), cool the reactor to room temperature and carefully vent the excess hydrogen gas.

-

Purge the reactor with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.[1][8] Wash the filter cake with additional solvent (methanol).

-

Combine the filtrate and washings, and concentrate the solution under reduced pressure using a rotary evaporator to remove the solvent.

-

The resulting crude this compound can be purified further by methods such as vacuum distillation or column chromatography.[1]

Applications in Organic Synthesis

This compound is a versatile building block for introducing a substituted phenylamine moiety into more complex molecular structures. It is a key precursor for forming amide, urea, and sulfonamide linkages and participates in various carbon-nitrogen and carbon-carbon bond-forming reactions, such as palladium-catalyzed cross-coupling.

Caption: General reaction schemes involving this compound.

Key Application Areas:

-

Kinase Inhibitors: The substituted aniline core is a common feature in many kinase inhibitors, where it often forms crucial hydrogen bonds within the ATP-binding pocket of the enzyme.[1] The specific halogenation pattern of this compound can be leveraged to develop novel inhibitors with improved potency and selectivity.[1]

-

Agrochemicals: Structurally related dihalofluoroanilines are critical intermediates in the synthesis of potent insecticides and herbicides.[3] For instance, 3,5-dichloro-2,4-difluoroaniline is a precursor to the benzoylurea insecticide teflubenzuron.[3][10] This suggests that this compound could serve a similar role in the development of new agrochemicals.

-

Protein Degraders: This aniline is listed as a building block for protein degraders, indicating its utility in synthesizing molecules for targeted protein degradation, a cutting-edge area of drug discovery.[4]

Hypothetical Signaling Pathway Inhibition

Many pharmaceuticals derived from aniline precursors function by inhibiting specific signaling pathways implicated in diseases like cancer. Kinase inhibitors, for example, block the phosphorylation cascade that drives cell proliferation. A drug synthesized from this compound could potentially act as such an inhibitor.

Caption: Conceptual diagram of a kinase inhibitor blocking a signaling pathway.

Safety and Handling

-

Use in a well-ventilated fume hood.

-

Wear appropriate PPE, including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Prevent contact with skin and eyes.

Conclusion

This compound is a highly functionalized intermediate with significant potential in organic synthesis. Its unique electronic and structural properties, conferred by the chloro and difluoro substitutions, make it an attractive starting material for the discovery and development of new pharmaceuticals and agrochemicals. From kinase inhibitors to next-generation pesticides, the applications of this building block are extensive, underscoring its importance for professionals in chemical research and drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. calpaclab.com [calpaclab.com]

- 5. This compound | C6H4ClF2N | CID 223089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2613-34-5|this compound|BLD Pharm [bldpharm.com]

- 7. nbinno.com [nbinno.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. CN1683318A - Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran - Google Patents [patents.google.com]

- 11. 2-Chloro-3,4-difluoroaniline | C6H4ClF2N | CID 53255483 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to 3-Chloro-2,4-difluoroaniline (CAS: 2613-34-5)

Abstract: This whitepaper provides a comprehensive technical overview of 3-Chloro-2,4-difluoroaniline, a key halogenated intermediate for the pharmaceutical and agrochemical industries. The document details the compound's physicochemical properties, spectroscopic data, a plausible multi-step synthesis with detailed experimental protocols, and its applications in drug development, particularly as a scaffold for kinase inhibitors. Safety and handling information is also provided. This guide is intended for researchers, synthetic chemists, and professionals involved in drug discovery and development.

Introduction

This compound is a substituted aromatic amine that has garnered significant interest as a versatile building block in organic synthesis. The strategic placement of chlorine and fluorine atoms on the aniline ring imparts unique electronic properties, metabolic stability, and binding characteristics to derivative molecules. These features make it a valuable synthon, particularly in the design of bioactive compounds. Its structural motifs are found in various scaffolds for targeted therapeutics, where the aniline group provides a key attachment point for further molecular elaboration. Polychlorofluoroanilines are a class of chemical intermediates that have garnered significant interest in the pharmaceutical industry.[1]

Physicochemical and Spectroscopic Data

A thorough understanding of the physical, chemical, and spectroscopic properties of this compound is essential for its application in synthesis and for quality control.

Physical and Chemical Properties

The key physicochemical properties are summarized in Table 1 below.

| Property | Value | Reference |

| IUPAC Name | This compound | [2] |

| CAS Number | 2613-34-5 | [2] |

| Molecular Formula | C₆H₄ClF₂N | [2][3] |

| Molecular Weight | 163.55 g/mol | [2] |

| Appearance | Solid | - |

| Purity | ≥98% (typical commercial grade) | [3] |

| Storage | Keep in dark place, inert atmosphere, 2-8°C | - |

Spectroscopic Data

Spectroscopic analysis is critical for the structural elucidation and confirmation of this compound. Representative data is compiled in Table 2.

| Technique | Data | Reference |

| ¹H NMR | Spectra available, showing characteristic aromatic and amine proton signals. | [2] |

| ¹³C NMR | Spectra available, with distinct signals for the six aromatic carbons. | [2] |

| Infrared (IR) | Spectra available, with characteristic peaks for N-H stretching of the amine and C-Cl, C-F, and aromatic C-H bonds. | [2] |

| Mass Spectrometry (MS) | Molecular ion peaks corresponding to the molecular weight, showing isotopic pattern for chlorine. | - |

Synthesis and Experimental Protocols

While multiple synthetic routes to halogenated anilines exist, a common and effective strategy involves the protection of a commercially available aniline, followed by regioselective chlorination and subsequent deprotection. This approach offers good control over the final substitution pattern.

Proposed Synthetic Pathway

The synthesis of this compound can be achieved from 2,4-difluoroaniline in a three-step process:

-

Acetylation: Protection of the amine group as an acetanilide to moderate its activating effect and direct the subsequent electrophilic substitution.

-

Chlorination: Regioselective introduction of a chlorine atom at the 3-position. The acetamido group directs ortho, and the existing fluorine at position 2 further influences the regioselectivity.

-

Hydrolysis: Deprotection of the acetamido group to yield the target aniline.[4]

References

Navigating the Terrain of 3-Chloro-2,4-difluoroaniline: An In-depth Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safe handling, storage, and emergency procedures for 3-Chloro-2,4-difluoroaniline, a key intermediate in various manufacturing processes. Given the limited publicly available data specific to this compound, this guide incorporates a "read-across" approach, leveraging information from structurally similar halogenated anilines to provide a thorough understanding of its potential hazards and the necessary safety protocols. All quantitative data is summarized for clarity, and generalized experimental protocols are provided to guide laboratory practices.

Section 1: Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its safe handling and use.

| Property | Value |

| Molecular Formula | C₆H₄ClF₂N |

| Molecular Weight | 163.55 g/mol [1] |

| CAS Number | 2613-34-5[2][3] |

| Appearance | Colorless to orange liquid |

| Boiling Point | 214 °C (lit.)[4] |

| Density | 1.324 g/mL at 25 °C (lit.)[4] |

| Refractive Index | n20/D 1.564 (lit.)[4] |

| Flash Point | 110 °C (230 °F) - closed cup[4] |

Section 2: Toxicological Profile and Hazards

While specific toxicological data for this compound is limited, data from analogous halogenated anilines suggest that it should be handled as a hazardous substance. The primary hazards are associated with acute toxicity upon ingestion, inhalation, or skin contact.[5][6][7][8]

Hazard Classification (Predicted):

| Hazard | Category | Statement |

| Acute Toxicity, Oral | Category 4 | Harmful if swallowed.[6][9] |

| Acute Toxicity, Dermal | Category 4 | Harmful in contact with skin.[6][9] |

| Acute Toxicity, Inhalation | Category 4 | Harmful if inhaled.[6][9] |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[10][11] |

| Serious Eye Damage/Eye Irritation | Category 2A/1 | Causes serious eye irritation/damage.[4][10][12] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[10] |

Key Toxicological Concerns:

-

Methemoglobinemia: A common toxic effect of anilines is the induction of methemoglobinemia, where the iron in hemoglobin is oxidized, impairing its oxygen-carrying capacity.[13] This can lead to cyanosis (a bluish discoloration of the skin), headache, dizziness, and in severe cases, can be life-threatening.[14]

-

Carcinogenicity: Aniline is classified by the International Agency for Research on Cancer (IARC) as "probably carcinogenic to humans" (Group 2A).[7] While data for this compound is not available, it should be handled with appropriate precautions as a potential carcinogen.

Section 3: Experimental Protocols (Generalized)

Acute Oral Toxicity Assessment (Adapted from OECD Guideline 423)

This protocol outlines a stepwise procedure to estimate the acute oral toxicity (LD50) of a chemical.

Methodology:

-

Animal Selection and Acclimatization: Young, healthy adult rats (8-12 weeks old) are used.[15] They are acclimatized to laboratory conditions for at least 5 days prior to the study.[15]

-

Dose Formulation: The test substance is typically dissolved or suspended in a suitable vehicle (e.g., corn oil, water).

-

Administration: A single dose is administered to the animals by oral gavage.

-

Stepwise Dosing:

-

A starting dose is administered to a group of three animals.

-

If no mortality is observed, a higher dose is given to a new group of three animals.

-

If mortality is observed, a lower dose is given to a new group of three animals.

-

This process is continued until the dose causing mortality is identified or the limit dose (typically 2000 mg/kg) is reached without mortality.[16]

-

-

Observation: Animals are observed for clinical signs of toxicity and mortality for at least 14 days. Body weight is recorded weekly.[16]

-

Pathology: At the end of the observation period, all surviving animals are euthanized and a gross necropsy is performed.[17]

Dermal Absorption Assessment (In Vitro Method - Adapted from OECD Guideline 428)

This protocol provides a method for assessing the absorption of a chemical through the skin.

Methodology:

-

Skin Preparation: Human or animal skin is obtained and prepared to a specific thickness (typically 200-500 µm).[18] The integrity of the skin barrier is verified.[19]

-

Test System: The skin is mounted in a diffusion cell, separating a donor chamber (where the chemical is applied) from a receptor chamber containing a fluid that mimics physiological conditions.

-

Application: A known amount of the test substance is applied to the surface of the skin in the donor chamber.

-

Sampling: The receptor fluid is sampled at predetermined time intervals to measure the amount of the chemical that has permeated through the skin.[18]

-

Mass Balance: At the end of the experiment, the amounts of the chemical remaining on the skin surface, within the skin layers, and in the receptor fluid are quantified to ensure a mass balance of 85-115%.[18]

-

Analysis: The concentration of the test substance in the collected samples is determined using a validated analytical method, such as HPLC.

Inhalation Toxicity Assessment (Adapted from OECD Guideline 403)

This protocol outlines a method to assess the toxicity of a substance upon inhalation.

Methodology:

-

Test Atmosphere Generation: A dynamic inhalation exposure system is used to generate a stable and measurable concentration of the test substance in the air.

-

Exposure Chamber: Animals are placed in exposure chambers, with a preference for "nose-only" exposure to minimize ingestion of the substance due to grooming.[12][15]

-

Exposure Conditions: The concentration, duration of exposure, temperature, and humidity are carefully controlled and monitored.[15] Particle size distribution is measured for aerosols.[12]

-

Observation: Animals are observed for signs of toxicity during and after exposure.

-

Data Collection: Data on mortality, clinical signs, body weight, and pathology are collected and analyzed to determine the LC50 (lethal concentration 50).

Section 4: Safe Handling and Storage

Adherence to strict safety protocols is paramount when working with this compound.

Engineering Controls:

-

Work in a well-ventilated area, preferably within a chemical fume hood.[5][16]

-

Ensure that eyewash stations and safety showers are readily accessible.[20]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[6][21]

-

Skin Protection:

-

Wear chemical-resistant gloves (e.g., butyl rubber, neoprene, Viton). Nitrile gloves are not recommended for prolonged contact with anilines.

-

Wear a lab coat or other protective clothing.[5]

-

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of aerosol generation, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.[5]

Storage:

-

Store in a cool, dry, well-ventilated area away from incompatible materials.[8][17]

-

Store away from strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[17]

Section 5: Emergency Procedures

Prompt and appropriate action is critical in the event of an emergency involving this compound.

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5][6][7]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[5][6][7]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][6][7][8]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5][7][15]

Accidental Release Measures:

-

Small Spills:

-

Evacuate the immediate area.

-

Wear appropriate PPE.

-

Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).

-

Collect the absorbed material into a sealed container for hazardous waste disposal.[22]

-

-

Large Spills:

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[5][6]

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

-

Specific Hazards: Combustion may produce toxic fumes of nitrogen oxides, carbon monoxide, carbon dioxide, hydrogen chloride, and hydrogen fluoride.[6][16]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[6]

Section 6: Risk Assessment and Management

A systematic approach to risk assessment is crucial before handling any new or hazardous chemical.

References

- 1. This compound | C6H4ClF2N | CID 223089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. blog.falcony.io [blog.falcony.io]

- 3. calpaclab.com [calpaclab.com]

- 4. researchgate.net [researchgate.net]

- 5. scribd.com [scribd.com]

- 6. benchchem.com [benchchem.com]

- 7. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 8. bloomtechz.com [bloomtechz.com]

- 9. intersolia.com [intersolia.com]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. NTP Comparative Toxicity Studies of o-, m-, and p-Chloroanilines (CAS Nos. 95-51-2; 108-42-9; and 106-47-8) Administered by Gavage to F344/N Rats and B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Inhalation Toxicity Studies- OECD guidelines | PPTX [slideshare.net]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. ec.europa.eu [ec.europa.eu]

- 19. Guidance on dermal absorption - PMC [pmc.ncbi.nlm.nih.gov]

- 20. CN1683318A - Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran - Google Patents [patents.google.com]

- 21. sbnsoftware.com [sbnsoftware.com]

- 22. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

An In-depth Technical Guide to the Storage and Handling of 3-Chloro-2,4-difluoroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the recommended storage conditions, stability profile, and handling procedures for 3-Chloro-2,4-difluoroaniline. The information is compiled from safety data sheets, regulatory guidelines, and scientific literature to ensure the integrity of the compound for research and development purposes.

Chemical and Physical Properties

This compound is a halogenated aromatic amine with the molecular formula C₆H₄ClF₂N.[1] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value |

| Molecular Weight | 163.55 g/mol [1] |

| Appearance | Off-white solid |

| Purity | Typically ≥98% or ≥99%[2][3] |

| CAS Number | 2613-34-5[2] |

Recommended Storage Conditions

To maintain the stability and purity of this compound, it is imperative to adhere to the following storage conditions, summarized in Table 2.

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C or in a cool place.[2] | Minimizes degradation and maintains chemical stability. |

| Atmosphere | Store in a dry, well-ventilated area under an inert atmosphere (e.g., nitrogen or argon).[2] | Protects against moisture and air-oxidation, to which anilines are prone. |

| Container | Keep in a tightly closed container. | Prevents contamination and exposure to atmospheric conditions. |

| Light Exposure | Store in a dark place.[2] | Protects from photodegradation. |

Incompatible Materials and Hazardous Decomposition

Contact with incompatible materials can lead to the degradation of this compound. It is crucial to avoid storage near the substances listed in Table 3.

| Incompatible Materials |

| Strong oxidizing agents |

| Acids |

| Acid chlorides |

| Acid anhydrides |

| Chloroformates |

Hazardous decomposition products may be formed upon combustion or thermal degradation, including carbon monoxide, carbon dioxide, nitrogen oxides, hydrogen chloride, and hydrogen fluoride.

Experimental Protocols for Stability Assessment

For a thorough understanding of the stability of this compound, forced degradation studies are recommended. These studies intentionally stress the compound to identify potential degradation products and pathways.[4][5]

General Protocol for Forced Degradation Studies

A general experimental workflow for conducting forced degradation studies is outlined below. The goal is to achieve 5-20% degradation to ensure that the degradation products are detectable without completely consuming the parent compound.[6]

Recommended Parameters for Forced Degradation Studies

Table 4 provides a summary of recommended starting conditions for forced degradation studies on this compound. These conditions may need to be optimized based on the observed rate of degradation.

| Stress Condition | Reagent/Condition | Temperature | Duration |

| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 hours |

| Base Hydrolysis | 0.1 M NaOH | 60°C | 8 hours |

| Oxidation | 3% H₂O₂ | Room Temperature | 12 hours |

| Thermal (Dry Heat) | Oven | 80°C | 48 hours |

| Photolytic | ICH Q1B compliant light source | Room Temperature | As per guidelines |

Analytical Method for Stability Monitoring

A stability-indicating analytical method is crucial for separating the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[7]

-

Column: A C18 reversed-phase column is generally suitable.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile) is often used.

-

Detection: UV detection at a wavelength where this compound and its potential degradation products absorb.

-

Method Validation: The analytical method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[6]

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively documented in the public domain, potential degradation routes can be inferred from studies on similar halogenated anilines.[6] These may include hydrolysis, oxidation, and photodegradation. A logical diagram of potential degradation pathways is presented below.

Role in Drug Development

This compound is a valuable building block in pharmaceutical synthesis. Halogenated anilines are common intermediates in the development of various therapeutic agents, including kinase inhibitors.[8] A general workflow for the utilization of this compound in the synthesis of a pharmaceutical intermediate is depicted below.

Conclusion

The stability and integrity of this compound are critical for its successful application in research and drug development. Adherence to the recommended storage conditions is paramount. For in-depth stability analysis, conducting forced degradation studies using the outlined protocols will provide valuable insights into the compound's degradation profile, aiding in the development of robust analytical methods and stable formulations.

References

- 1. This compound | C6H4ClF2N | CID 223089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2613-34-5|this compound|BLD Pharm [bldpharm.com]

- 3. 2613-34-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 5. biomedres.us [biomedres.us]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for 3-Chloro-2,4-difluoroaniline in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2,4-difluoroaniline is a halogenated aromatic amine that serves as a valuable building block in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. The strategic placement of chloro and fluoro substituents on the aniline ring imparts unique physicochemical properties to the molecule, influencing its reactivity and the biological activity of its derivatives. This document provides an overview of the application of this compound in the synthesis of bioactive molecules, with a focus on its potential role as a precursor for kinase inhibitors. Detailed experimental protocols for key chemical transformations are provided to guide researchers in its effective utilization.

While specific, publicly documented examples of marketed pharmaceuticals derived directly from this compound are limited, its structural similarity to key intermediates in the synthesis of approved drugs, such as the kinase inhibitors gefitinib and lapatinib, highlights its potential. The protocols and synthetic strategies outlined herein are based on established methodologies for analogous compounds and provide a solid foundation for the exploration of this compound in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is crucial for its safe handling and successful application in synthesis.

| Property | Value |

| CAS Number | 2613-34-5 |

| Molecular Formula | C₆H₄ClF₂N |

| Molecular Weight | 163.55 g/mol |

| Appearance | Solid |

| Purity | ≥98% |

Application in Pharmaceutical Synthesis: Kinase Inhibitors

Substituted anilines are critical pharmacophores in a wide range of kinase inhibitors, which are a cornerstone of modern targeted cancer therapy. These aniline moieties often form key hydrogen bonding interactions within the ATP-binding pocket of the target kinase. The unique substitution pattern of this compound offers a scaffold for the development of novel kinase inhibitors with potentially improved selectivity and potency.

Potential Synthetic Application in Quinazoline-Based Kinase Inhibitors

Many potent kinase inhibitors, including the EGFR inhibitor gefitinib and the dual EGFR/HER2 inhibitor lapatinib, feature a 4-anilinoquinazoline core. The synthesis of these molecules typically involves the nucleophilic aromatic substitution (SNAr) reaction between a 4-chloroquinazoline derivative and a substituted aniline. This compound can be envisioned as a key building block in the synthesis of novel analogs of these important anticancer agents.

Experimental Protocols

The following protocols are representative methods for the key chemical transformations involving this compound and analogous compounds, providing a starting point for the synthesis of more complex pharmaceutical intermediates.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) for the Synthesis of N-Aryl-quinazolines

This protocol describes a general procedure for the coupling of a substituted aniline with a 4-chloroquinazoline, a key step in the synthesis of many kinase inhibitors.

Reaction Scheme:

Materials:

-

4-Chloro-6,7-dimethoxyquinazoline

-

This compound

-

Isopropanol

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, dissolve 4-chloro-6,7-dimethoxyquinazoline (1.0 eq) in isopropanol.

-

Add this compound (1.1 eq) to the solution.

-

Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the solid with cold isopropanol to remove any unreacted starting materials.

-

Dry the purified product, N-(3-chloro-2,4-difluorophenyl)-6,7-dimethoxyquinazolin-4-amine, in a vacuum oven.

Quantitative Data (Expected):

| Parameter | Value |

| Yield | 85-95% |

| Purity (by HPLC) | >98% |

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds. This protocol provides a general procedure for the coupling of this compound with an aryl halide.

Reaction Scheme:

Caption: General workflow for synthesizing a 4-anilinoquinazoline precursor.

Signaling Pathway Inhibition by EGFR/HER2 Kinase Inhibitors

Pharmaceuticals derived from anilinoquinazoline scaffolds, such as gefitinib and lapatinib, function by inhibiting the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). These receptors are key components of signaling pathways that regulate cell growth, proliferation, and survival. [1][2]Their aberrant activation is a hallmark of many cancers. [3]

Caption: Simplified EGFR/HER2 signaling pathway and the site of inhibition.

Conclusion

This compound is a promising building block for the synthesis of novel pharmaceutical agents, particularly in the area of kinase inhibitors. Its unique substitution pattern provides a scaffold for medicinal chemists to design molecules with potentially enhanced biological activity and improved pharmacokinetic properties. The protocols and synthetic strategies outlined in these application notes, based on established chemical transformations of analogous compounds, offer a solid foundation for researchers to explore the utility of this versatile intermediate in drug discovery and development.

References

- 1. HER2/epidermal growth factor receptor (EGFR) signalling pathway in breast cancer [pfocr.wikipathways.org]

- 2. The role of HER2, EGFR, and other receptor tyrosine kinases in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

Application of 3-Chloro-2,4-difluoroaniline in Agrochemical Production

Abstract:

This document provides detailed application notes and experimental protocols for the utilization of 3-Chloro-2,4-difluoroaniline and its isomers as key intermediates in the synthesis of modern agrochemicals. The focus is on the production of the insecticide Chlorfluazuron and the fungicide Fluquinconazole. This guide is intended for researchers, scientists, and professionals in the field of agrochemical development. It includes comprehensive synthetic pathways, quantitative efficacy data, and detailed experimental workflows.

Introduction

This compound is a versatile chemical intermediate belonging to the class of halogenated anilines. Its unique substitution pattern, featuring both chlorine and fluorine atoms, imparts desirable properties to the resulting agrochemical active ingredients, such as enhanced biological activity, metabolic stability, and target specificity. This document outlines the synthetic routes to two major agrochemicals, Chlorfluazuron and Fluquinconazole, starting from precursors closely related to this compound.

I. Application in Insecticide Synthesis: Chlorfluazuron

Chlorfluazuron is a benzoylurea insecticide that acts as an insect growth regulator (IGR). It is highly effective against a wide range of chewing pests, particularly Lepidoptera, in various crops such as cotton, vegetables, and fruit.

Mode of Action: Chitin Synthesis Inhibition

Chlorfluazuron's primary mode of action is the inhibition of chitin biosynthesis in insects. Chitin is a crucial component of the insect's exoskeleton. By disrupting the production of chitin, Chlorfluazuron interferes with the molting process, leading to the death of larvae and pupae.[1][2][3] This targeted mechanism has a low impact on non-target organisms, making it a valuable tool in integrated pest management (IPM) programs.[4]

Quantitative Efficacy Data

The efficacy of Chlorfluazuron against various insect pests has been quantified through laboratory bioassays. The following table summarizes the lethal concentration (LC50) values for Chlorfluazuron against several key lepidopteran pests.

| Pest Species | Life Stage | Bioassay Method | LC50 (ppm) | Reference |

| Spodoptera littoralis | 2nd Instar Larvae | Leaf Dip | 0.153 | [5] |

| Spodoptera littoralis | 4th Instar Larvae | Leaf Dip | 0.342 | [5] |

| Aedes aegypti | 3rd/4th Instar Larvae | Water Contamination | 0.052 (Neem Oil Extract) | [6] |

Experimental Protocol: Synthesis of Chlorfluazuron

The following is a representative multi-step synthesis for Chlorfluazuron, adapted from a known process for a closely related isomer, 3,5-dichloro-2,4-difluoroaniline.[7] This protocol can be adapted for this compound.

Step 1: Nitration of a Dihalogenated Aniline Precursor

This step would be adapted based on the specific starting material to introduce a nitro group, which is then reduced to an amine. A general procedure for the reduction of a nitro group to an amine is provided.

Step 2: Reduction to form 3,5-dichloro-2,4-difluoroaniline [7]

-